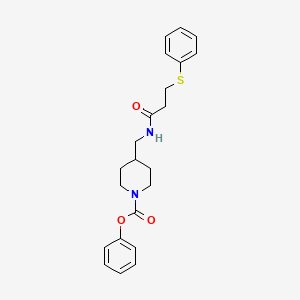

Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimycobacterial Activity

Compounds related to Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate have been evaluated for their antimycobacterial activity. Specifically, spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, with some compounds showing more potency than standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).

Inhibitors of Soluble Epoxide Hydrolase

The search for novel inhibitors of soluble epoxide hydrolase led to the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, which were optimized for potency and selectivity. These compounds showed robust effects on a serum biomarker related to linoleic acid, indicating effective in vivo target engagement (Thalji et al., 2013).

Aurora Kinase Inhibitor

Compounds structurally related to this compound have been proposed as inhibitors of Aurora A kinase, potentially useful in cancer treatment. The specific molecular structure indicates a promising approach to targeting cancer cells by inhibiting crucial enzymes involved in cell division (ヘンリー,ジェームズ, 2006).

Human Beta(3) Agonists

Novel (4-piperidin-1-yl)-phenyl sulfonamides have been prepared and evaluated for their biological activity on the human beta(3)-adrenergic receptor. These compounds have shown potential as human beta(3) agonists with high selectivity and potency, indicating their utility in treating conditions associated with this receptor (Hu et al., 2001).

CCR5 Antagonist for HIV-1

In the search for new treatments against HIV-1, piperidine-4-carboxamide derivatives were found to be potent CCR5 antagonists. These compounds showed high binding affinity to the CCR5 receptor and effectively inhibited the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells (Imamura et al., 2006).

Anticancer Agents

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Several compounds exhibited strong anticancer activity, presenting low IC50 values compared to doxorubicin, a reference compound. This indicates the potential of these compounds as novel anticancer agents requiring further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Propriétés

IUPAC Name |

phenyl 4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-21(13-16-28-20-9-5-2-6-10-20)23-17-18-11-14-24(15-12-18)22(26)27-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRSXNHXPCIMDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)

![5-[(2,2-Difluoroethoxy)methyl]-4-iodo-1-methylpyrazole-3-ylamine](/img/structure/B2407807.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)

![Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2407819.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide](/img/structure/B2407824.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)

![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)